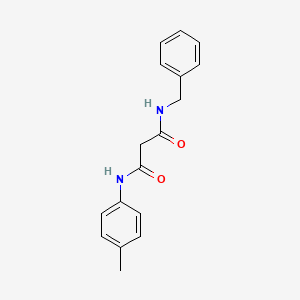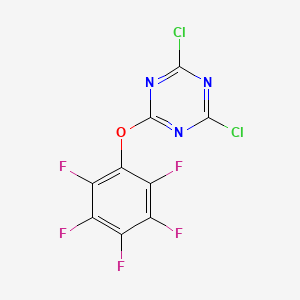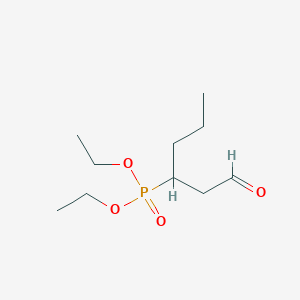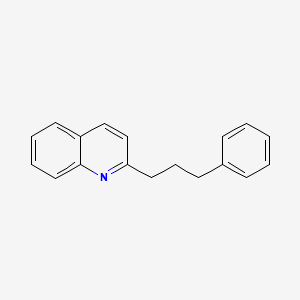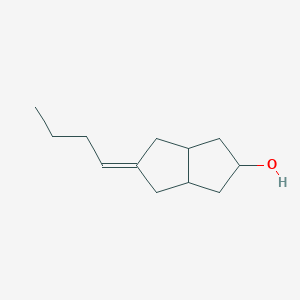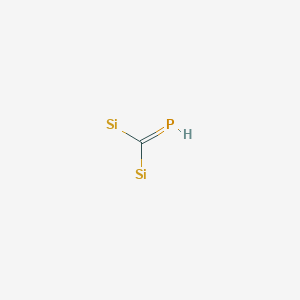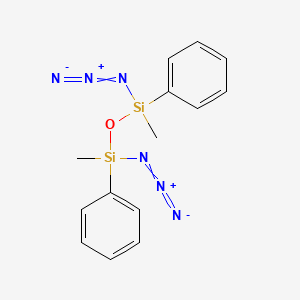
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane is an organosilicon compound characterized by the presence of azido groups attached to a disiloxane backbone
Vorbereitungsmethoden
The synthesis of 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane typically involves the reaction of 1,3-dimethyl-1,3-diphenyldisiloxane with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution of the azido groups onto the silicon atoms. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions, using reagents such as amines or phosphines.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce azido functionalities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: The azido groups allow for bioconjugation reactions, making the compound useful in the development of biocompatible materials and drug delivery systems.
Click Chemistry: It is employed in click chemistry reactions to create complex molecular architectures with high efficiency and specificity.
Wirkmechanismus
The mechanism of action of 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as cycloaddition and substitution, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has vinyl groups instead of azido groups, making it more suitable for polymerization reactions.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: This compound lacks azido groups and is used primarily as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound contains a silazane group, making it useful in the synthesis of silicon-based materials.
The uniqueness of this compound lies in its azido functionalities, which provide distinct reactivity and versatility in various chemical transformations.
Eigenschaften
CAS-Nummer |
114589-01-4 |
|---|---|
Molekularformel |
C14H16N6OSi2 |
Molekulargewicht |
340.49 g/mol |
IUPAC-Name |
azido-(azido-methyl-phenylsilyl)oxy-methyl-phenylsilane |
InChI |
InChI=1S/C14H16N6OSi2/c1-22(19-17-15,13-9-5-3-6-10-13)21-23(2,20-18-16)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
ZNQHRKHWGKTXSN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(N=[N+]=[N-])O[Si](C)(C2=CC=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


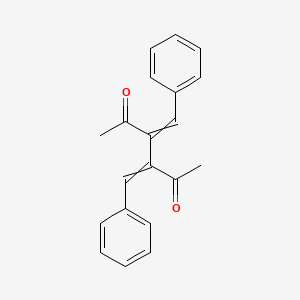
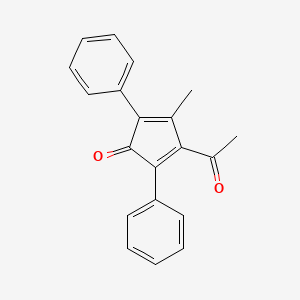
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
